molecular formula C14H23NO B5875928 N,N-diethyl-2-(2-ethylphenoxy)ethanamine

N,N-diethyl-2-(2-ethylphenoxy)ethanamine

Cat. No.: B5875928
M. Wt: 221.34 g/mol
InChI Key: PXOZGLVIJASSCZ-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(2-ethylphenoxy)ethanamine is a tertiary amine characterized by a phenoxyethylamine backbone with an ethyl group at the ortho position of the phenyl ring and diethyl substituents on the amine moiety. These include chemopotentiation in oncology, modulation of blood-brain barrier permeability, and antimicrobial effects. The compound’s pharmacological profile is hypothesized to depend on its ability to interact with intracellular histamine receptors, calcium channels, or efflux pumps, as seen in analogs like DPPE (N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine) .

Properties

IUPAC Name

N,N-diethyl-2-(2-ethylphenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO/c1-4-13-9-7-8-10-14(13)16-12-11-15(5-2)6-3/h7-10H,4-6,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOZGLVIJASSCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCCN(CC)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2-ethylphenoxy)ethanamine typically involves the reaction of 2-ethylphenol with diethylamine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form various reduced products, depending on the reagents and conditions used.

    Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N,N-diethyl-2-(2-ethylphenoxy)ethanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with cellular components.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(2-ethylphenoxy)ethanamine involves its interaction with specific molecular targets within cells. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities, derived from the evidence provided:

Compound Name Substituent Structure Molecular Weight Biological Activity References
N,N-Diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine (DPPE/tesmilifene) 4-(Benzyl)phenoxy 297.4 g/mol - Chemopotentiation with doxorubicin in breast cancer
- Binds intracellular histamine receptors (Ki = 4.5 µM)
- Increases blood-brain barrier permeability
N,N-Diethyl-2-[(2-pyridinylquinolin-4-yl)oxy]ethanamine Quinazoline-linked pyridinyl substituent 333.4 g/mol - Inhibits Staphylococcus aureus NorA efflux pump (antibacterial activity)
N,N-Diethyl-2-{[6-methoxyquinazolin-4-yl]oxy}ethanamine Methoxyquinazoline substituent 331.4 g/mol - Antiplasmodial activity (IC₅₀: 1.2 µM against Plasmodium falciparum)
N,N-Dimethyl-2-(2-phenoxyethoxy)ethanamine (finoxetines) Phenoxyethoxy substituent, dimethylamine 209.3 g/mol - Neuromodulatory effects in zebrafish (dose-dependent response at ~15 µM)
N,N-Diethyl-2-[4-(2-chloro-1,2-diphenylethenyl)phenoxy]ethanamine N-oxide Chloro-diphenylethenyl substituent 421.96 g/mol - Structural analog for receptor binding studies; activity not fully characterized

Key Structural and Functional Insights:

Substituent Position and Activity: The position of the phenoxy substituent significantly impacts biological activity. For example, DPPE’s para-benzyl group enhances its chemopotentiating effects in breast cancer , whereas ortho-ethyl or methoxy groups (as in quinazoline derivatives) correlate with antimicrobial properties . The presence of a pyridinyl or quinazoline ring (e.g., in NorA inhibitors) introduces π-π stacking interactions with bacterial efflux pumps, improving binding affinity .

Amine Substituents: Diethylamine moieties (e.g., DPPE) are associated with histamine receptor binding and blood-brain barrier modulation , while dimethylamine analogs (e.g., finoxetines) exhibit neurological effects .

Contradictory Effects of Structural Analogs :

  • DPPE demonstrates antiproliferative activity in breast cancer cells , but structurally related antidepressants (e.g., amitriptyline) paradoxically stimulate tumor growth in rodents, highlighting the critical role of substituent-specific interactions .

Pharmacokinetic Considerations :

  • Bulky substituents (e.g., chloro-diphenylethenyl in ) increase molecular weight and may reduce bioavailability, whereas smaller groups (e.g., methoxy in quinazolines) enhance membrane permeability .

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